molecular formula C9H14F3N3O2 B2934757 Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate CAS No. 2201011-79-0

Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate

Cat. No.: B2934757
CAS No.: 2201011-79-0
M. Wt: 253.225
InChI Key: MSKJFHUYHYBPIY-UHFFFAOYSA-N
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Description

Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate is a chemical compound characterized by its trifluoroethyl group attached to a piperazine ring, which is further esterified with ethyl carboxylate. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with trifluoroacetaldehyde followed by esterification with ethanol in the presence of an acid catalyst. The reaction conditions include maintaining a controlled temperature and using a solvent such as dichloromethane.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the trifluoroethyl group.

  • Substitution: Substitution reactions at the piperazine ring can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation reactions often use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions may involve hydrogen gas and a metal catalyst.

  • Substitution reactions typically require nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in pharmaceuticals and other industries.

Scientific Research Applications

Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate is compared with other similar compounds, such as:

  • Ethyl piperazine-1-carboxylate: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.

  • Trifluoroethyl piperazine-1-carboxylate: Similar structure but without the ethyl ester group, leading to variations in solubility and biological activity.

  • Ethyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate: Contains a different functional group, affecting its overall behavior and applications.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3O2/c1-2-17-8(16)15-5-3-14(4-6-15)7(13)9(10,11)12/h13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKJFHUYHYBPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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